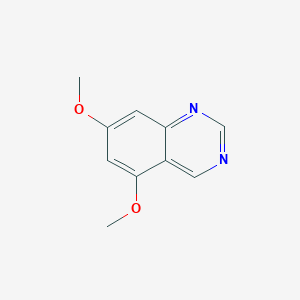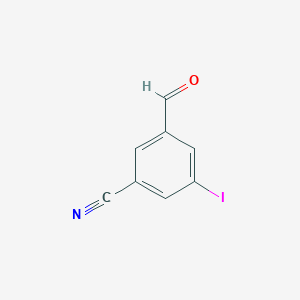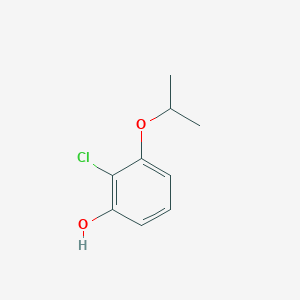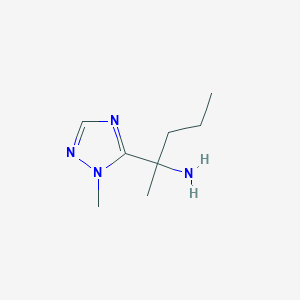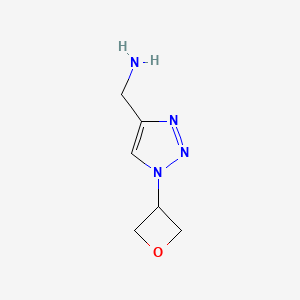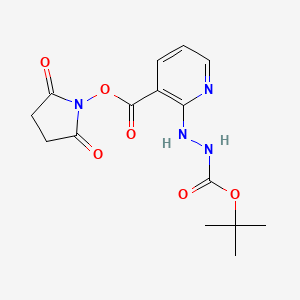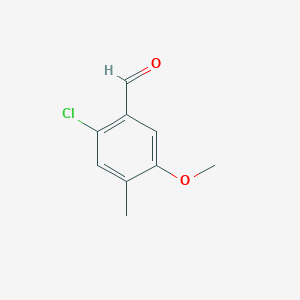
(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine: is a heterocyclic compound that features a tetrahydrofuran ring fused to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne.
Coupling of the Rings: The tetrahydrofuran and triazole rings are then coupled through a suitable linker, such as a methylene group, using reagents like formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group linking the rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced triazole derivatives with altered electronic properties.
Substitution: Substituted derivatives with various functional groups replacing the methylene hydrogen atoms.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Cancer Therapy: It can be used in the design of anticancer drugs targeting specific cellular pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Tetrahydrofuran-2-yl)-1,2,4-triazole): Similar structure but lacks the methylene amine group.
(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)ethanamine: Similar structure with an ethylene linker instead of a methylene linker.
Uniqueness
The presence of both the tetrahydrofuran and triazole rings in (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicine, chemistry, and industry highlight its significance.
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C7H12N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h5H,1-4,8H2,(H,9,10,11) |
Clé InChI |
JVTDQMVDMNNHQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NNC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


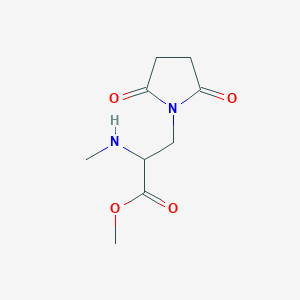
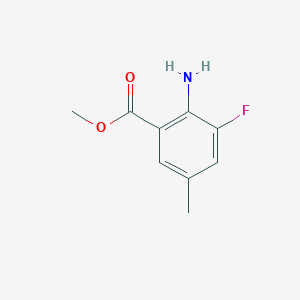
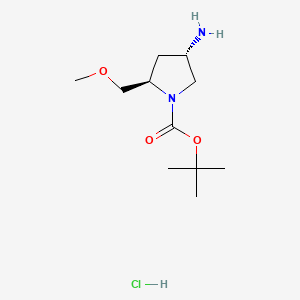

![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
